3-Bromo-6-hydrazinylpyridazine
Overview
Description
3-Bromo-6-hydrazinylpyridazine is a heterocyclic compound with the molecular formula C₄H₅BrN₄ and a molecular weight of 189.01 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom and a hydrazinyl group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydrazinylpyridazine typically involves the bromination of 6-hydrazinylpyridazine. One common method includes the reaction of 6-hydrazinylpyridazine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-hydrazinylpyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydrazinylpyridazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its reactive functional groups. The hydrazinyl group can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinylpyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-6-methylpyridazine: Contains a methyl group instead of a hydrazinyl group, altering its chemical reactivity and biological activity.
Uniqueness
3-Bromo-6-hydrazinylpyridazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyridazine ring. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities .
Properties
IUPAC Name |
(6-bromopyridazin-3-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIAAKYEACQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625775 | |
Record name | 3-Bromo-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64461-67-2 | |
Record name | 3-Bromo-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-hydrazinylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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